molecular formula C7H9NO B2697396 6-Azatricyclo[3.2.1.0,2,4]octan-7-one CAS No. 1622444-61-4

6-Azatricyclo[3.2.1.0,2,4]octan-7-one

Cat. No.: B2697396
CAS No.: 1622444-61-4
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the desired bicyclic structure . The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Azatricyclo[3.2.1.0,2,4]octan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

6-Azatricyclo[3.2.1.0,2,4]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azabicyclo[3.2.1]octan-7-one
  • 6-Azabicyclo[3.2.1]octane

Comparison

6-Azatricyclo[3.2.1.0,2,4]octan-7-one is unique due to its tricyclic structure, which distinguishes it from other similar compounds like 6-Azabicyclo[3.2.1]octan-7-one and 6-Azabicyclo[3.2.1]octane. This unique structure can result in different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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